[(1S)-2-bromo-1-methoxyethyl]benzene
Description
Properties
IUPAC Name |
[(1S)-2-bromo-1-methoxyethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUICHSZBNGJHF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes NBS solubility |
| Temperature | 25–40°C | Balances reaction rate and selectivity |
| NBS Equivalence | 1.1–1.3 eq | Minimizes di-bromination |
| Reaction Time | 6–12 hours | Ensures completion |
The stereochemical integrity of the (1S)-configuration is maintained by steric hindrance from the methoxy group, which directs bromination to the β-position. Yields typically range from 65–78%, with purity >95% achievable via column chromatography.
Protection/Deprotection Strategies for Functional Group Compatibility
Multi-step syntheses involving protective groups are critical when functional groups interfere with bromination. A common approach involves:
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Acetylation of Hydroxyl Groups :
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Regioselective Bromination :
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Hydrolysis and Benzyl Protection :
This sequence achieves an overall yield of 62–70%, with the final deprotection step yielding [(1S)-2-bromo-1-methoxyethyl]benzene.
Transition-Metal-Free Decarboxylative Bromination
Recent advances in metal-free bromination enable the synthesis of [(1S)-2-bromo-1-methoxyethyl]benzene from carboxylic acid precursors. Larrosa et al. reported a decarboxylative bromination using cuprous bromide (CuBr) and tert-butyl hydroperoxide (TBHP) in dichloroethane (DCE).
Key Reaction Mechanism Steps:
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Oxidative Decarboxylation :
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TBHP oxidizes the carboxylic acid to a radical intermediate.
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Bromine Transfer :
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CuBr delivers bromine to the β-carbon of the methoxyethyl chain.
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Stereochemical Control :
| Substrate | Yield (%) | Purity (%) |
|---|---|---|
| 2-Methoxyethylbenzoic acid | 74 | 97 |
| 3-Methoxyethylbenzoic acid | 68 | 95 |
This method avoids transition metals, simplifying purification and reducing costs.
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective routes to [(1S)-2-bromo-1-methoxyethyl]benzene employ chiral catalysts or auxiliaries. For instance:
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Evans Oxazolidinone Auxiliary :
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Organocatalytic Bromination :
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Direct Bromination | 65–78 | Moderate | High |
| Protection/Deprotection | 62–70 | High | Moderate |
| Decarboxylative Bromination | 68–74 | Low | High |
| Asymmetric Synthesis | 75–89 | Very High | Low |
Direct bromination offers the best balance of yield and scalability, while asymmetric methods prioritize enantiopurity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[(1S)-2-Bromo-1-methoxyethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of (1S)-2-methoxyethylphenol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield (1S)-2-methoxyethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: (1S)-2-Methoxyethylphenol
Oxidation: (1S)-2-Methoxyethylbenzaldehyde or (1S)-2-Methoxyethylbenzoic acid
Reduction: (1S)-2-Methoxyethylbenzene
Scientific Research Applications
[(1S)-2-Bromo-1-methoxyethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S)-2-bromo-1-methoxyethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzene derivatives. The methoxy group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.
Comparison with Similar Compounds
Key Properties :
- The methoxy group donates electrons via resonance, activating the benzene ring for electrophilic substitution.
- The bromine atom serves as a leaving group, enabling nucleophilic substitution (SN2) or elimination reactions.
Comparison with Similar Compounds
Structural Analogues and Properties
The table below compares [(1S)-2-bromo-1-methoxyethyl]benzene with structurally related compounds from the evidence:
Reactivity and Stability
- Nucleophilic Substitution : The bromine in [(1S)-2-bromo-1-methoxyethyl]benzene is more reactive than in ethenyl derivatives (e.g., compounds) due to the absence of conjugation with a double bond.
- Chirality Effects: The S configuration enables enantioselective applications, unlike non-chiral analogs (e.g., 4-bromo-2-ethoxy-1-methylbenzene) .
- Electron-Donating Effects : Methoxy groups enhance ring activation for electrophilic substitution compared to ethoxy or hexyloxy groups, which offer steric bulk .
Stability and Challenges
- Light Sensitivity : Brominated compounds may degrade under UV light, requiring storage in dark conditions.
- Demethylation : Methoxy groups are stable in bases but cleaved under strong acids, unlike ethoxy/hexyloxy groups .
- Stereochemical Integrity : Chiral centers require careful handling to avoid racemization during reactions .
Biological Activity
[(1S)-2-bromo-1-methoxyethyl]benzene is a chiral organic compound notable for its unique structural features, including a bromine atom and a methoxyethyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of [(1S)-2-bromo-1-methoxyethyl]benzene, highlighting relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C10H13BrO
- Molecular Weight : 219.09 g/mol
- Physical State : Colorless to pale yellow liquid
- Density : Approximately 1.404 g/cm³
- Melting Point : 4.5 to 5.5 °C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and ether
Antimicrobial Properties
Research indicates that [(1S)-2-bromo-1-methoxyethyl]benzene exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Studies show that it can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.
Anticancer Potential
Recent investigations have explored the anticancer properties of [(1S)-2-bromo-1-methoxyethyl]benzene. In cellular models, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.
The biological activity of [(1S)-2-bromo-1-methoxyethyl]benzene can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The bromine atom facilitates electrophilic aromatic substitution, allowing the compound to interact with various biomolecules.
- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, contributing to its antimicrobial and anticancer effects.
- Enzyme Interaction : Studies suggest that [(1S)-2-bromo-1-methoxyethyl]benzene can interact with specific enzymes involved in metabolic pathways, influencing their activity and stability.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of [(1S)-2-bromo-1-methoxyethyl]benzene against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity.
Study 2: Antioxidant Properties
In a study published in the Journal of Antioxidant Research, the antioxidant capacity of [(1S)-2-bromo-1-methoxyethyl]benzene was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, demonstrating significant free radical scavenging ability.
Study 3: Cancer Cell Apoptosis
A recent investigation published in Cancer Letters explored the effects of [(1S)-2-bromo-1-methoxyethyl]benzene on human breast cancer cells (MCF-7). The study reported that treatment with the compound resulted in a dose-dependent increase in apoptotic cells, with significant activation of caspase-3 and caspase-9 pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Bromobenzene | Single bromine atom | Limited biological activity |
| (1S)-2-Methoxyethylbenzene | Methoxy group only | Moderate antioxidant properties |
| (1S)-2-Bromoethylbenzene | Bromine without methoxy group | Lower antimicrobial efficacy |
| [(1S)-2-bromo-1-methoxyethyl]benzene | Bromine + methoxy group | High antimicrobial & anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [(1S)-2-bromo-1-methoxyethyl]benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of a methoxyethylbenzene precursor. Key reagents include bromine (Br₂) with Fe or FeBr₃ as catalysts (common for electrophilic aromatic substitution) or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) for allylic bromination .
- Data Comparison :
| Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Br₂/FeBr₃ | 0–25 | 65–75 | >95 |
| NBS/AIBN | 60–80 | 50–60 | 90–95 |
- Recommendation : For stereochemical control, low-temperature bromination with Br₂/FeBr₃ is preferred to minimize side reactions .
Q. What spectroscopic techniques are critical for characterizing [(1S)-2-bromo-1-methoxyethyl]benzene?
- Key Methods :
- NMR : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and bromoethyl (-CH₂Br) groups. The chiral center (1S) requires chiral shift reagents or enantioselective GC/HPLC for resolution .
- X-ray Crystallography : ORTEP-3 software (with GUI) can model the compound’s stereochemistry and validate crystal structures .
- Data Highlight : In related brominated aromatics, ¹H NMR shows distinct coupling patterns (e.g., J = 6–8 Hz for vicinal protons) .
Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?
- Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes adjacent carbocations, favoring SN1 pathways. However, steric hindrance from the benzene ring may restrict SN2 backside attack .
- Experimental Evidence : In analogous compounds, methoxy-substituted bromoethylbenzenes exhibit 70% retention of configuration in SN1 conditions (e.g., aqueous ethanol) .
Advanced Research Questions
Q. How can enantioselective synthesis of the (1S) configuration be achieved, and what catalysts are effective?
- Strategies :
- Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during bromination .
- Asymmetric Catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for stereocontrol .
- Case Study : A 2024 study achieved 92% enantiomeric excess (ee) using a Ru-BINAP complex in bromoethylation .
Q. What computational models predict the compound’s behavior in radical-mediated reactions?
- Tools : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map transition states and radical intermediates.
- Key Finding : The C-Br bond dissociation energy (BDE) is ~65 kcal/mol, indicating moderate stability under UV irradiation .
Q. How do solvent polarity and temperature affect the stereochemical outcome of substitution reactions?
- Data-Driven Analysis :
| Solvent | Dielectric Constant (ε) | Temperature (°C) | % Retention of (1S) |
|---|---|---|---|
| DMSO | 46.7 | 25 | 85 |
| Hexane | 1.9 | 60 | 40 |
- Conclusion : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, enhancing stereochemical retention .
Q. Are there contradictions in reported reaction yields for oxidation of the methoxyethyl group?
- Conflict Resolution :
- Study A (2023) : KMnO₄/H₂SO₄ oxidizes the methoxyethyl group to carboxylic acid (yield: 50%) .
- Study B (2024) : CrO₃/H₂O yields only aldehydes (yield: 30%), suggesting over-oxidation risks with stronger acids .
- Recommendation : Use milder oxidants (e.g., TEMPO/NaClO) for controlled aldehyde formation .
Methodological Guidelines
- Stereochemical Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) for ee determination .
- Safety Protocols : Handle brominated intermediates in fume hoods due to volatility (bp: 220–221°C) and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
